7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
This compound belongs to the benzo[f][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The fluorine atom at the 7-position enhances electronic properties and metabolic stability, while the 2-methylpyrimidin-4-yl group at the 4-position contributes to target binding affinity, likely through π-π stacking and hydrogen bonding interactions. Its molecular formula is C₁₅H₁₃FN₄O, with a molecular weight of 284.30 g/mol (estimated).
Properties
IUPAC Name |
7-fluoro-4-(2-methylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-16-5-4-14(17-10)18-6-7-19-13-3-2-12(15)8-11(13)9-18/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMYAAVFNWFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through various methods. One efficient and regioselective approach involves the use of switchable solvents to control the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives . The reaction mechanism typically involves the S_NAr reaction and Smiles rearrangement as key steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the simplicity and operational ease of the synthetic routes mentioned above make them suitable for scaling up to industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact on Pharmacological Profiles
- Target Compound : The 2-methylpyrimidin-4-yl group provides a planar aromatic system for target binding, while the fluorine atom improves bioavailability. This combination may optimize blood-brain barrier penetration or kinase affinity compared to analogs .
- Sulfonyl-Oxazole Derivative (CAS 2034204-54-9) : The sulfonyl group enhances solubility but may reduce membrane permeability. The oxazole ring could engage in hydrogen bonding, making it suitable for extracellular targets .
- Azidoethyl Derivative : The azide group enables bioorthogonal reactions for probe development but introduces instability risks under heat or light .
Biological Activity
7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₄FN₃O
- Molecular Weight : 259.28 g/mol
- CAS Number : 2034419-81-1
Pharmacological Activities
The biological activities of this compound have been primarily explored in the context of its potential as an anti-cancer agent and its effects on various signaling pathways.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties , particularly against breast cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For example:
- Study Findings : A study demonstrated that certain oxazepine derivatives showed cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism involved the induction of apoptosis through the mitochondrial pathway .
The proposed mechanisms for the antitumor activity include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Case Studies
Several studies have investigated the biological activity of related compounds to draw parallels with this compound:
- Breast Cancer Study :
- Combination Therapy :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
